![molecular formula C7H12O B2961628 5,5-Dimethyl-1-oxaspiro[2.3]hexane CAS No. 54922-90-6](/img/structure/B2961628.png)
5,5-Dimethyl-1-oxaspiro[2.3]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-1-oxaspiro[23]hexane is an organic compound with the molecular formula C₇H₁₂O It is characterized by a spirocyclic structure, where a six-membered ring is fused to a three-membered oxirane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-1-oxaspiro[2.3]hexane typically involves the reaction of 2,2-dimethyl-1,3-propanediol with an appropriate epoxidizing agent. One common method is the use of m-chloroperoxybenzoic acid (mCPBA) as the epoxidizing agent under controlled conditions. The reaction proceeds as follows:
Reactants: 2,2-Dimethyl-1,3-propanediol and m-chloroperoxybenzoic acid.
Conditions: The reaction is carried out in an inert solvent such as dichloromethane at a low temperature (0-5°C).
Procedure: The mixture is stirred for several hours until the reaction is complete, followed by purification through column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, alternative epoxidizing agents and catalysts may be employed to optimize the reaction conditions and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Dimethyl-1-oxaspiro[2.3]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the oxirane ring to a diol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 5,5-dimethyl-1-oxaspiro[2.3]hexan-2-one or this compound-2-carboxylic acid.
Reduction: Formation of 5,5-dimethyl-1,3-propanediol.
Substitution: Formation of various substituted oxaspirohexane derivatives.
Applications De Recherche Scientifique
5,5-Dimethyl-1-oxaspiro[2.3]hexane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5,5-Dimethyl-1-oxaspiro[2.3]hexane involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The compound’s reactivity is influenced by the steric and electronic properties of the spirocyclic structure, which can modulate its interactions with enzymes, receptors, and other molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Oxaspiro[2.3]hexane: Lacks the dimethyl substitution, resulting in different reactivity and properties.
5,5-Dimethyl-1,3-dioxane: Contains an additional oxygen atom in the ring, leading to different chemical behavior.
2,2-Dimethyl-1,3-propanediol: The precursor to 5,5-Dimethyl-1-oxaspiro[2.3]hexane, with different functional groups and reactivity.
Uniqueness
5,5-Dimethyl-1-oxaspiro[23]hexane is unique due to its spirocyclic structure and the presence of the oxirane ring, which imparts distinct chemical and physical properties
Propriétés
IUPAC Name |
5,5-dimethyl-1-oxaspiro[2.3]hexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-6(2)3-7(4-6)5-8-7/h3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLJGZDHFARIII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C1)CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54922-90-6 |
Source


|
| Record name | 5,5-dimethyl-1-oxaspiro[2.3]hexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
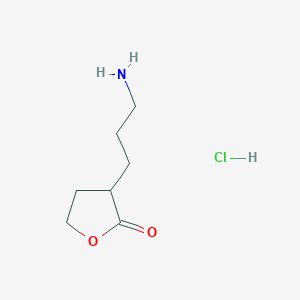
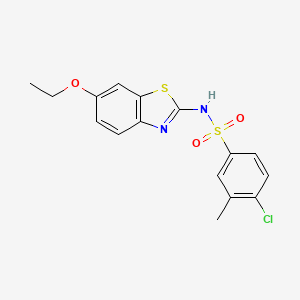
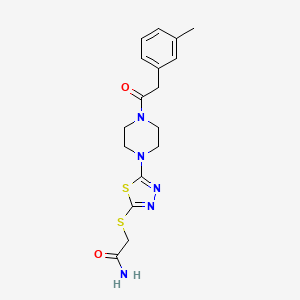
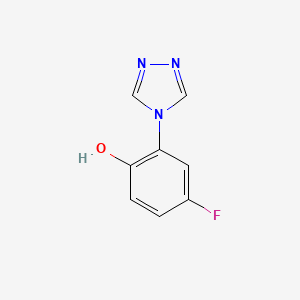
![(3S,4S)-4-[(1-ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine dihydrochloride](/img/new.no-structure.jpg)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2961552.png)
![(2E)-2-cyano-3-(dimethylamino)-N'-[(1E)-(4-methoxyphenyl)methylidene]prop-2-enehydrazide](/img/structure/B2961553.png)
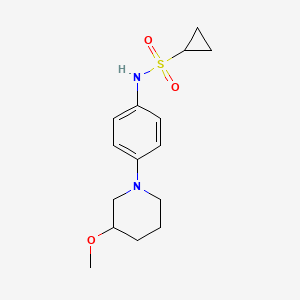
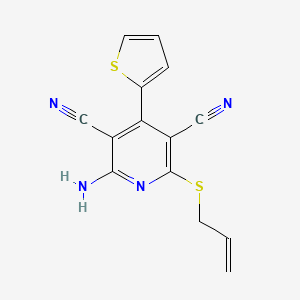

![5-(benzo[d][1,3]dioxol-5-yl)-2-(isopentylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2961561.png)
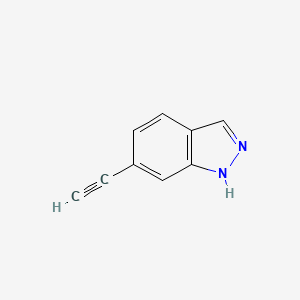
![ethyl 4-[2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B2961567.png)
![N-(1,3-DIHYDROXY-2-METHYLPROPAN-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE](/img/structure/B2961568.png)
